beta-alanyl-L-alanine

Overview

Description

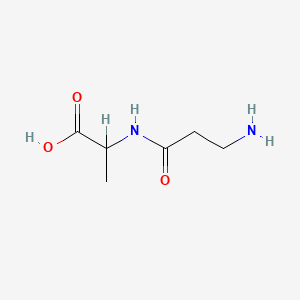

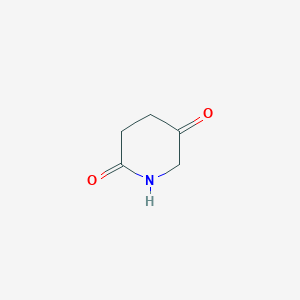

Beta-alanyl-L-alanine: is a dipeptide composed of beta-alanine and L-alanine It is a non-proteogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various physiological processes

Mechanism of Action

Target of Action

Beta-alanyl-L-alanine, also known as 2-(3-aminopropanoylamino)propanoic acid, has several targets in the central nervous system (CNS). It exerts an inhibitory effect by activating glycine receptors (GlyRs) and GABAARs . This compound is a rate-limiting precursor for the synthesis of carnosine, a dipeptide that plays a significant role in intracellular pH buffering during exercise .

Mode of Action

This compound interacts with its targets, primarily GlyRs and GABAARs, to exert its neuroprotective action. It protects key physiological functions of brain cells exposed to acute stroke-mimicking conditions . The compound’s interaction with these targets leads to several distinct pharmacological mechanisms, none of which alone could reproduce the neuroprotective effect .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized by bacteria, fungi, and plants, and animals obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms . For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Pharmacokinetics

The pharmacokinetics of this compound show a high inter-individual variation. No adverse effects have been reported up to 24 weeks of this compound supplementation .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to protect cerebellar tissue from ischemic damage . In animals, this compound can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, it was found that sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for this compound and would release more this compound into the environment than under normal conditions . This suggests that this compound in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .

Biochemical Analysis

Biochemical Properties

Beta-Alanyl-L-Alanine plays various roles in the metabolism of animals, plants, and microorganisms . For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . In plants, it was found that sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for this compound and would release more this compound into the environment than under normal conditions . This suggests that this compound in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .

Cellular Effects

In animals, this compound can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity . In addition, insect larvae produce a Beta-Alanyl-tyrosine dipeptide, which affects the epidermal hardening and coloration process by participating in the formation of pupal shells, which in turn helps insects adapt to their environment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it binds with histidine to form active peptides in animals . These peptides play a crucial role in enhancing muscle endurance and improving exercise capacity .

Temporal Effects in Laboratory Settings

It is known that it plays a significant role in the metabolism of animals, plants, and microorganisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Transport and Distribution

It is known that it plays a significant role in the metabolism of animals, plants, and microorganisms .

Subcellular Localization

It is known that it plays a significant role in the metabolism of animals, plants, and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-alanyl-L-alanine can be synthesized through several methods. One common approach involves the enzymatic synthesis using carnosine synthase, which catalyzes the formation of this compound from beta-alanine and L-alanine. Another method involves chemical synthesis, where beta-alanine and L-alanine are reacted under controlled conditions to form the dipeptide.

Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. These methods involve the use of genetically engineered microorganisms that can produce the compound through fermentation processes. The microorganisms are optimized to enhance the yield and purity of this compound, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Beta-alanyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino and carboxyl groups.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, which can replace the amino or carboxyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Beta-alanyl-L-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.

Biology: The compound is studied for its role in muscle metabolism and its potential to enhance muscle endurance and performance.

Medicine: this compound is investigated for its potential therapeutic effects, including its use in treating muscle fatigue and improving exercise performance.

Industry: It is used in the production of dietary supplements and as an additive in various food products to enhance nutritional value

Comparison with Similar Compounds

Beta-alanine: A non-proteogenic amino acid that serves as a precursor to carnosine.

L-alanine: A proteogenic amino acid that is incorporated into proteins and plays a role in various metabolic pathways.

Carnosine: A dipeptide composed of beta-alanine and histidine, known for its buffering capacity in muscles.

Uniqueness: Beta-alanyl-L-alanine is unique due to its dual composition of beta-alanine and L-alanine, which allows it to participate in both metabolic and buffering processes. Unlike beta-alanine alone, this compound can directly contribute to the synthesis of carnosine, enhancing its effectiveness in reducing muscle fatigue and improving performance .

Properties

IUPAC Name |

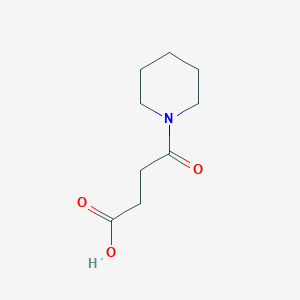

2-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOCQWFTTAPWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-87-7 | |

| Record name | beta-Alanyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)